1-(6-Benzylimino-2-hydroxy-4,4-dimethylcyclohexen-1-yl)ethanone
Description
1-(6-Benzylimino-2-hydroxy-4,4-dimethylcyclohexen-1-yl)ethanone is a complex organic compound featuring a cyclohexene ring substituted with benzyl, imino, hydroxy, and ethanone groups
Properties
IUPAC Name |
1-(6-benzylimino-2-hydroxy-4,4-dimethylcyclohexen-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12(19)16-14(9-17(2,3)10-15(16)20)18-11-13-7-5-4-6-8-13/h4-8,20H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEADNIVXDXBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(CC(CC1=NCC2=CC=CC=C2)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Benzylimino-2-hydroxy-4,4-dimethylcyclohexen-1-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation reaction between 6-benzylamino-2-hydroxy-4,4-dimethylcyclohexanone and an appropriate ethanone derivative under controlled conditions. The reaction often requires a catalyst, such as an acid or base, to facilitate the formation of the imino group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Benzylimino-2-hydroxy-4,4-dimethylcyclohexen-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of 1-(6-benzylimino-2-oxo-4,4-dimethylcyclohexen-1-yl)ethanone.
Reduction: Formation of 1-(6-benzylamino-2-hydroxy-4,4-dimethylcyclohexen-1-yl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Benzylimino-2-hydroxy-4,4-dimethylcyclohexen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Benzylimino-2-hydroxy-4,4-dimethylcyclohexen-1-yl)ethanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
- 1-(6-Hydroxy-4,4-dimethylcyclohexen-1-yl)ethanone
- 1-(3-Benzyl-4,6-dibenz-yloxy-2-hydroxyphenyl)ethanone
Comparison: 1-(6-Benzylimino-2-hydroxy-4,4-dimethylcyclohexen-1-yl)ethanone is unique due to the presence of both imino and hydroxy groups on the cyclohexene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The benzyl group further enhances its lipophilicity, potentially improving its interaction with biological membranes.
This detailed overview provides a comprehensive understanding of 1-(6-Benzylimino-2-hydroxy-4,4-dimethylcyclohexen-1-yl)ethanone, highlighting its synthesis, chemical behavior, applications, and unique features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
